molecular formula C17H15NO3 B367205 1-(3-phenoxypropyl)-1H-indole-2,3-dione CAS No. 797780-73-5

1-(3-phenoxypropyl)-1H-indole-2,3-dione

Cat. No.: B367205
CAS No.: 797780-73-5
M. Wt: 281.3g/mol
InChI Key: UNNPOAFIQPSEOJ-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenoxypropyl)-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with 3-phenoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenoxypropyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce indoline derivatives .

Scientific Research Applications

1-(3-phenoxypropyl)-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-phenoxypropyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-(3-phenoxypropyl)piperidine-4-one
  • 1-(3-phenoxypropyl)pyridazin-1-ium bromide
  • 4-(dimethylamino)-1-(3-phenoxypropyl)pyridinium bromide

Comparison: Compared to these similar compounds, 1-(3-phenoxypropyl)-1H-indole-2,3-dione is unique due to its indole-2,3-dione core structure, which imparts distinct chemical and biological properties. For instance, the indole moiety is known for its ability to interact with various biological targets, making this compound particularly interesting for medicinal chemistry research .

Properties

IUPAC Name

1-(3-phenoxypropyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)18(17(16)20)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNPOAFIQPSEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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